![molecular formula C11H19NO3 B1488976 1-(3,3-Dimethyl-2-oxobutyl)pyrrolidine-3-carboxylic acid CAS No. 2098009-72-2](/img/structure/B1488976.png)
1-(3,3-Dimethyl-2-oxobutyl)pyrrolidine-3-carboxylic acid
Overview
Description
Synthesis Analysis
The synthesis of pyrrolidine derivatives, such as DMPA, often involves ring construction from different cyclic or acyclic precursors or functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, and different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .Molecular Structure Analysis
The pyrrolidine ring in DMPA is a five-membered nitrogen heterocycle. The saturated scaffold of the pyrrolidine ring allows efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring leads to increased three-dimensional (3D) coverage, a phenomenon called "pseudorotation" .Chemical Reactions Analysis
The chemical reactions involving pyrrolidine derivatives like DMPA are influenced by steric factors . The cis-configuration of the substituents in positions 3 and 4 of the pyrrolidine ring is often preferred over the trans orientation .Mechanism of Action
Target of Action
It is known that the pyrrolidine ring, a key structural component of this compound, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been reported to have bioactive molecules with target selectivity . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Advantages and Limitations for Lab Experiments
The main advantage of using OMPCA in laboratory experiments is its availability. OMPCA can be easily synthesized from commercially available starting materials, and it is relatively inexpensive. Additionally, the synthesis methods used to produce OMPCA are efficient and yield high yields. However, OMPCA is a relatively unstable compound, and its shelf-life is limited. Additionally, it can be difficult to purify, as it can easily form dimers and polymers.
Future Directions
The potential future directions for OMPCA research include further studies into its mechanism of action, its ability to act as an anti-inflammatory, an antioxidant, and an antifungal agent, its potential use in the treatment of various diseases, its potential use as an insecticide and as a preservative, and its potential use in the development of new drugs and therapies. Additionally, further research into the synthesis of OMPCA and its purification methods could lead to improved yields and shelf-lives of the compound. Finally, further research into the biochemical and physiological effects of OMPCA could lead to the development of new drugs and therapies that utilize the compound.
Scientific Research Applications
OMPCA has been studied for its potential medicinal applications, including its ability to act as an anti-inflammatory, an antioxidant, and an antifungal agent. It has also been studied for its potential use in the treatment of various diseases, such as cancer, HIV/AIDS, and Alzheimer's disease. Additionally, OMPCA has been studied for its potential use as an insecticide and as a preservative.
Safety and Hazards
properties
IUPAC Name |
1-(3,3-dimethyl-2-oxobutyl)pyrrolidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-11(2,3)9(13)7-12-5-4-8(6-12)10(14)15/h8H,4-7H2,1-3H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIEKGLMNVIEVPY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)CN1CCC(C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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